N-Methyl-1-(pyridazin-3-yl)methanamine
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Overview
Description
N-Methyl-1-(pyridazin-3-yl)methanamine is an organic compound with the molecular formula C6H9N3 and a molecular weight of 123.15576 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with a methylamine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(pyridazin-3-yl)methanamine typically involves the reaction of pyridazine derivatives with methylamine under controlled conditions. One common method involves the alkylation of pyridazine with methylamine in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-1-(pyridazin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted pyridazine compounds .
Scientific Research Applications
N-Methyl-1-(pyridazin-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-1-(pyridazin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
N-Methyl-1-(pyridazin-3-yl)methanamine: Unique due to its specific substitution pattern on the pyridazine ring.
N-Methyl-1-(pyridazin-4-yl)methanamine: Similar structure but with the methylamine group at a different position.
N-Methyl-1-(pyridazin-5-yl)methanamine: Another isomer with the methylamine group at the 5-position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications .
Properties
Molecular Formula |
C6H9N3 |
---|---|
Molecular Weight |
123.16 g/mol |
IUPAC Name |
N-methyl-1-pyridazin-3-ylmethanamine |
InChI |
InChI=1S/C6H9N3/c1-7-5-6-3-2-4-8-9-6/h2-4,7H,5H2,1H3 |
InChI Key |
MQEHOFSSQIQCJV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NN=CC=C1 |
Origin of Product |
United States |
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